molecular formula C18H17NO3 B14174328 Methyl 4-(3-benzamidoprop-1-en-2-yl)benzoate CAS No. 919349-78-3

Methyl 4-(3-benzamidoprop-1-en-2-yl)benzoate

Cat. No.: B14174328
CAS No.: 919349-78-3
M. Wt: 295.3 g/mol
InChI Key: WTFSCQBODHMRDG-UHFFFAOYSA-N
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Description

Methyl 4-(3-benzamidoprop-1-en-2-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzamide group attached to a prop-1-en-2-yl chain, which is further connected to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-benzamidoprop-1-en-2-yl)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a catalyst. One common method is the reaction of benzoic acid with methanol under acidic conditions, using a strong acid like sulfuric acid as a catalyst . Another approach involves the use of dihalohydantoin as a catalyst, which allows for the esterification to occur under milder conditions .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalyst and reaction parameters, such as temperature and pressure, play a crucial role in the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-benzamidoprop-1-en-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives, such as amides and ethers .

Scientific Research Applications

Methyl 4-(3-benzamidoprop-1-en-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(3-benzamidoprop-1-en-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The benzamide group can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-benzamidoprop-1-en-2-yl)benzoate is unique due to the presence of the benzamide and prop-1-en-2-yl groups, which confer distinct chemical and biological properties. These functional groups allow for specific interactions with molecular targets, making the compound valuable for research and potential therapeutic applications .

Properties

CAS No.

919349-78-3

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

methyl 4-(3-benzamidoprop-1-en-2-yl)benzoate

InChI

InChI=1S/C18H17NO3/c1-13(12-19-17(20)15-6-4-3-5-7-15)14-8-10-16(11-9-14)18(21)22-2/h3-11H,1,12H2,2H3,(H,19,20)

InChI Key

WTFSCQBODHMRDG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=C)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

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